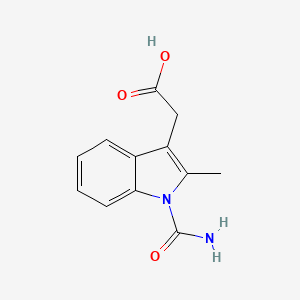
2-(1-carbamoyl-2-methylindol-3-yl)acetic acid
Cat. No. B8591325
M. Wt: 232.23 g/mol
InChI Key: MVFFDJYLEANNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


was prepared in a similar manner as described in Scheme A8 Step B for (1-carbamoyl-1H-indol-3-yl)-acetic acid starting from (1-carbamoyl-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester. The crude product (brownish solid) obtained after extractive work-up was used directly in the next step without purification. MS: 233 [M+H]+; tR (HPLC conditions b) 3.26 min.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
C(N1C2C(=CC=CC=2)C(CC(O)=O)=C1)(=O)N.C([O:19][C:20](=[O:35])[CH2:21][C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]([C:31](=[O:33])[NH2:32])[C:23]=1[CH3:34])C>>[C:31]([N:24]1[C:25]2[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:22]([CH2:21][C:20]([OH:35])=[O:19])=[C:23]1[CH3:34])(=[O:33])[NH2:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)N1C=C(C2=CC=CC=C12)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC1=C(N(C2=CC=CC=C12)C(N)=O)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared in a similar manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)N1C(=C(C2=CC=CC=C12)CC(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
